
Dimethylfluorosilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylfluorosilane, also known as difluorodimethylsilane, is a chemical compound with the molecular formula C₂H₆F₂Si. It is a derivative of silane, where two hydrogen atoms are replaced by fluorine atoms and two by methyl groups. This compound is known for its reactivity and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethylfluorosilane can be synthesized through several methods. One common method involves the reaction of dichlorodimethylsilane with antimony trifluoride. The reaction proceeds as follows: [ \text{SiCl}_2(\text{CH}_3)_2 + 2 \text{SbF}_3 \rightarrow \text{SiF}_2(\text{CH}_3)_2 + 2 \text{SbCl}_3 ]
Industrial Production Methods: In industrial settings, this compound is produced using high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield. The process typically involves the use of specialized equipment to handle the reactive and potentially hazardous materials involved.
Analyse Chemischer Reaktionen
Types of Reactions: Dimethylfluorosilane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Hydrolysis: In the presence of water, this compound hydrolyzes to form dimethylsilanediol and hydrogen fluoride. [ \text{SiF}_2(\text{CH}_3)_2 + 2 \text{H}_2\text{O} \rightarrow \text{Si(OH)}_2(\text{CH}_3)_2 + 2 \text{HF} ]
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Hydrolysis Conditions: Hydrolysis typically occurs under ambient conditions but can be accelerated by the presence of acids or bases.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted silanes can be formed.
Hydrolysis Products: The primary products are dimethylsilanediol and hydrogen fluoride.
Wissenschaftliche Forschungsanwendungen
Dimethylfluorosilane has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: Research into its biological interactions is ongoing, particularly in the development of silicon-based biomaterials.
Industry: It is used in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Wirkmechanismus
The mechanism by which dimethylfluorosilane exerts its effects is primarily through its reactivity with other chemical species. The silicon-fluorine bond is highly polar, making the compound reactive towards nucleophiles. This reactivity is harnessed in various chemical processes to achieve desired transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Difluorosilane (SiH₂F₂): A simpler fluorosilane with two hydrogen atoms instead of methyl groups.
Trimethylfluorosilane (SiF(CH₃)₃): Contains three methyl groups and one fluorine atom.
Fluorosilane (SiHF₃): Contains three fluorine atoms and one hydrogen atom.
Uniqueness: Dimethylfluorosilane is unique due to the presence of both fluorine and methyl groups, which impart distinct reactivity and properties compared to other fluorosilanes. Its balanced reactivity makes it suitable for a wide range of applications in both research and industry.
Eigenschaften
CAS-Nummer |
865-46-3 |
---|---|
Molekularformel |
C2H7FSi |
Molekulargewicht |
78.16 g/mol |
IUPAC-Name |
fluoro(dimethyl)silane |
InChI |
InChI=1S/C2H7FSi/c1-4(2)3/h4H,1-2H3 |
InChI-Schlüssel |
NZJOONTZXJXTOL-UHFFFAOYSA-N |
SMILES |
C[Si](C)F |
Kanonische SMILES |
C[SiH](C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.